molecular formula C9H14O B3044766 1-Oxaspiro[4.5]dec-3-ene CAS No. 1004-57-5

1-Oxaspiro[4.5]dec-3-ene

Cat. No.: B3044766
CAS No.: 1004-57-5
M. Wt: 138.21 g/mol
InChI Key: PWCVLAIYAIWLQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxaspiro[4.5]dec-3-ene (CAS: 1004-57-5) is a chemical compound with the molecular formula C9H14O and a molecular weight of 138.21 g/mol . It features a spirocyclic structure that integrates an oxane ring, a key scaffold in organic and medicinal chemistry research . This structure is related to the 1-oxaspiro[4.5]decane core, which is a recognized building block for compounds with diverse applications . For instance, certain derivatives of the 1-oxaspiro[4.5]decane system are investigated for their utility in the synthesis of perfuming ingredients, where they can contribute aromatic and eucalyptus notes . Other closely related derivatives, such as spirodiclofen, are commercially used as acaricides and insecticides, functioning as acetyl CoA carboxylase (ACCase) inhibitors that disrupt lipid biosynthesis . Researchers value this compound as a versatile intermediate for exploring new chemical spaces and developing molecules with potential biological activity. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Proper safety data sheets should be consulted before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1004-57-5

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

1-oxaspiro[4.5]dec-3-ene

InChI

InChI=1S/C9H14O/c1-2-5-9(6-3-1)7-4-8-10-9/h4,7H,1-3,5-6,8H2

InChI Key

PWCVLAIYAIWLQE-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)C=CCO2

Canonical SMILES

C1CCC2(CC1)C=CCO2

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Oxaspiro 4.5 Dec 3 Ene Derivatives

Strategies for Constructing the 1-Oxaspiro[4.5]dec-3-en-2-one Scaffold

The synthesis of the 1-oxaspiro[4.5]dec-3-en-2-one core can be broadly categorized into two main strategies: condensation reactions and cyclization-based routes. Each approach offers distinct advantages in terms of starting material availability, reaction conditions, and control over stereochemistry.

Condensation Reactions in Spirolactone Synthesis

Condensation reactions are a cornerstone of organic synthesis, and they provide powerful tools for the construction of the 1-oxaspiro[4.5]dec-3-en-2-one scaffold. These methods typically involve the formation of a key carbon-carbon or carbon-oxygen bond in the final ring-closing step.

A plausible synthetic route towards the 1-oxaspiro[4.5]dec-3-en-2-one scaffold involves the intramolecular acylation of a suitably functionalized 4-hydroxy intermediate. This strategy relies on the generation of a γ-hydroxy acid or its equivalent, which can then undergo lactonization. While direct literature examples for the specific target are limited, the tandem Prins/pinacol cascade reaction provides a relevant precedent for the formation of related oxaspiro[4.5]decan-1-one scaffolds. This methodology suggests the possibility of generating a 4-hydroxybutyl-substituted cyclobutanol, which could be conceptually adapted.

A hypothetical reaction scheme could involve the reaction of a 1-(4-hydroxybutyl)cyclohexanol (B8438917) derivative with an acyl chloride, such as phosgene (B1210022) or a related chloroformate, in the presence of a base to facilitate intramolecular esterification and subsequent ring closure. The choice of the acyl chloride would be critical in forming the enone functionality.

Table 1: Hypothetical Reaction Parameters for Spirolactonization via 4-Hydroxy Intermediate

Entry4-Hydroxy IntermediateAcylating AgentBaseSolventTemperature (°C)Putative Product
11-(4-hydroxybutyl)cyclohexan-1-olPhosgenePyridineDichloromethane0 to rt1-Oxaspiro[4.5]decan-2-one
21-(4-hydroxybut-2-en-1-yl)cyclohexan-1-olTriphosgeneTriethylamineToluene801-Oxaspiro[4.5]dec-3-en-2-one

Note: This table represents a conceptual approach based on established principles of lactonization, as direct experimental data for the target molecule was not found in the reviewed literature.

The condensation of phenolic compounds with carbonyl precursors offers another avenue for the synthesis of spirocyclic systems. Although direct application to the synthesis of 1-oxaspiro[4.5]dec-3-en-2-one is not widely reported, analogous three-component condensation reactions for the preparation of 2-azaspiro[4.5]deca-6,9-dien-8-ones from 2,6-dimethylphenol, isobutyraldehyde, and various nitriles in the presence of concentrated sulfuric acid have been documented. This suggests that a similar strategy could be envisioned for the oxygen-containing analogue.

A hypothetical approach could involve the acid-catalyzed reaction of a cyclohexanone (B45756) derivative with a suitable phenolic precursor that contains a latent carboxylic acid or ester functionality, which could subsequently undergo intramolecular cyclization to form the spirolactone ring.

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound. This methodology has been successfully applied to the synthesis of various heterocyclic and spirocyclic systems. mdpi.com

A relevant example is the synthesis of 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione, which begins with the condensation of cyclopentanone (B42830) with malonic acid in the presence of acetic anhydride (B1165640) and sulfuric acid to form the intermediate 6,10-dioxaspiro[4.5]decane-7,9-dione. mdpi.com Although this example uses cyclopentanone, the principle can be extended to cyclohexanone to form the corresponding spiro[5.5] system, which is structurally related to the target scaffold.

A direct approach to the 1-oxaspiro[4.5]dec-3-en-2-one scaffold could involve the Knoevenagel condensation of cyclohexanone with a suitable active methylene compound containing an ester group, followed by intramolecular cyclization and subsequent transformations. For instance, the reaction of cyclohexanone with an appropriate cyanoacetate (B8463686) derivative under basic conditions could yield a substituted cyclohexylidene intermediate, which could then be hydrolyzed and cyclized.

Table 2: Knoevenagel Condensation for the Synthesis of a Spirocyclic Intermediate mdpi.com

Carbonyl CompoundActive Methylene CompoundCatalyst/ReagentSolventProduct
CyclopentanoneMalonic AcidAcetic Anhydride, H₂SO₄-6,10-Dioxaspiro[4.5]decane-7,9-dione

This table is based on a reported synthesis of a related spirocyclic compound and illustrates the potential of the Knoevenagel condensation in this context.

Cyclization-Based Synthetic Routes

Cyclization reactions provide an alternative and often highly efficient strategy for the construction of the 1-oxaspiro[4.5]dec-3-en-2-one scaffold. These methods rely on the formation of the spirocyclic system from an acyclic or monocyclic precursor through the intramolecular formation of one or more bonds.

Radical-mediated reactions have emerged as a powerful tool in organic synthesis for the formation of complex cyclic and spirocyclic systems. The intramolecular cyclization of radicals onto alkenes or alkynes can lead to the efficient construction of C-C and C-O bonds.

While a specific radical-mediated synthesis of 1-oxaspiro[4.5]dec-3-en-2-one was not found, the synthesis of 1-azaspiro[4.4]nonane derivatives through a domino radical bicyclization process provides a strong conceptual basis. In this approach, the bicyclization is initiated by radical initiators such as 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (BEt₃) and promoted by tributyltin hydride (Bu₃SnH). This strategy highlights the potential for forming spirocyclic systems through radical pathways.

A hypothetical radical-based approach to the 1-oxaspiro[4.5]dec-3-en-2-one scaffold could involve the generation of a radical on a suitably substituted cyclohexene (B86901) precursor bearing a pendant ester or carboxylic acid functionality. Intramolecular cyclization of this radical onto the double bond would lead to the formation of the spirocyclic lactone.

Table 3: Conceptual Parameters for Radical-Mediated Spirolactonization

Radical PrecursorRadical InitiatorPromoterSolventTemperature (°C)Putative Product
1-(2-bromoacetoxy)cyclohex-1-eneAIBNBu₃SnHBenzene801-Oxaspiro[4.5]decan-2-one
1-(2-iodoethoxycarbonyl)cyclohex-1-eneBE₃/O₂-Toluene-78 to rt1-Oxaspiro[4.5]decan-2-one

Note: This table presents a conceptual framework for a radical-based synthesis of the target scaffold, drawing inspiration from related radical cyclization methodologies.

Lewis Acid Catalyzed Cyclocondensation Reactions

Lewis acid catalysis is a powerful tool for the construction of complex cyclic and spirocyclic systems. One of the most versatile methods applicable to the synthesis of oxaspiro skeletons is the Prins cyclization, which involves the electrophilic addition of an aldehyde or ketone to an alkene followed by nucleophilic capture of the resulting cation. researchgate.net This reaction is highly effective for creating carbon-carbon and carbon-heteroatom bonds in a single, often highly diastereoselective, step. researchgate.net

The application of Lewis acids, such as copper(II) chloride (CuCl₂), can facilitate domino processes that efficiently build spirocyclic frameworks. researchgate.net For instance, a one-pot condensation followed by a copper-catalyzed cyclization has been shown to produce diverse spiro compounds in moderate to excellent yields. researchgate.net While not explicitly detailed for 1-oxaspiro[4.5]dec-3-ene in the provided sources, these methodologies represent a state-of-the-art approach for accessing such architectures from simple precursors. The key advantage lies in their ability to rapidly generate molecular complexity. researchgate.net

Acid-Mediated Aminolactone Formation from Unactivated Alkenes

A significant advancement in the synthesis of spirocyclic lactones involves the direct, one-step acid-mediated formation of (spiro)aminolactones from unactivated exocyclic alkenes. semanticscholar.orgunivie.ac.atresearchgate.net This method addresses a gap in synthetic strategies by utilizing cheap, readily available reactants and exhibiting broad functional group tolerance. semanticscholar.orgresearchgate.netrsc.org The reaction proceeds by hijacking a cationic aminoalkylation pathway. semanticscholar.orgrsc.org

The process was first observed during an attempted hydroaminoalkylation of methylenecyclohexane (B74748) with an aminal derived from ethyl glyoxylate. semanticscholar.org Instead of the expected product, the spirocyclic lactone was formed. semanticscholar.org Optimization of the reaction conditions, particularly temperature, led to a significant increase in yield, affording the desired spiroaminolactone product selectively. researchgate.net For example, using methylenecyclohexane as the substrate, the corresponding spiro-α-amino butyrolactone was synthesized in high yield. researchgate.net This transformation can also be conducted as a three-component coupling, further enhancing its synthetic utility. semanticscholar.org The resulting amino group serves as a versatile handle for subsequent stereospecific transformations, such as C-C bond formation through sigmatropic rearrangements. semanticscholar.orgunivie.ac.atresearchgate.net

Table 1: Acid-Mediated Spiroaminolactone Formation from Methylenecyclohexane semanticscholar.orgresearchgate.net
SubstrateReagentsProductYield
MethylenecyclohexaneAminal from ethyl glyoxylate, Acid catalystSpiroaminolactone (derivative of 1-Oxaspiro[4.5]decan-2-one)82% (optimized)

Multi-Step Synthesis Pathways for Complex Analogs

The construction of complex analogs of this compound often requires multi-step synthetic sequences. These routes allow for the precise installation of functional groups and stereocenters. Modern approaches increasingly utilize computer-aided synthesis planning (CASP) to devise novel and efficient routes from commercially available starting materials. nih.govscispace.com These tools use algorithms to explore various disconnections and prioritize shorter, more efficient synthetic pathways. nih.govscispace.com

Flow chemistry represents another paradigm shift in multi-step synthesis, enabling the combination of several reaction steps into a single continuous sequence. syrris.jp This is achieved by passing starting materials through columns containing immobilized reagents, catalysts, or scavengers, which streamlines the process by eliminating the need for manual workup and purification of intermediates. syrris.jp

A practical example of a multi-step pathway is the four-step synthesis of 2-oxaspiro[4.5]dec-7-ene derivatives, a structurally related scaffold. researchgate.net Such sequences demonstrate the planned, stepwise construction necessary for building complex molecular architectures. These pathways often involve a combination of fundamental reactions, such as condensations, cyclizations, and functional group interconversions, to achieve the target molecule. researchgate.net

Diastereoselective and Regioselective Synthesis of Functionalized Derivatives

Control of Stereochemistry through Epoxidation and Epoxide Opening

Epoxidation of alkene precursors followed by regioselective and stereoselective epoxide ring-opening is a powerful strategy for introducing functionality and controlling stereochemistry in the synthesis of 1-oxaspiro[4.5]decane derivatives. colab.wsencyclopedia.pubmdpi.com The inherent ring strain of epoxides makes them excellent electrophilic intermediates for reaction with a wide range of nucleophiles. encyclopedia.pubmdpi.com

In a specific study, the epoxidation of ethyl 3-(6-hydroxycyclohex-1-en-1-yl)propanoate with a peracid was shown to proceed diastereoselectively, yielding the corresponding syn-epoxide. colab.ws The stereochemical outcome of the subsequent epoxide opening can be directed by chelation control. This allows for the selective formation of different products, such as triol derivatives or the direct formation of a spiro lactone, by choosing appropriate reagents and reaction conditions. colab.ws The elimination of HBr from brominated intermediates can produce spiro cyclohexenones, which can undergo further diastereoselective epoxidation to install additional stereocenters. colab.ws This iterative sequence of epoxidation and epoxide opening provides a robust method for the synthesis of highly functionalized spirocyclic systems. colab.ws

Table 2: Stereocontrolled Transformations via Epoxidation colab.ws
PrecursorReaction SequenceKey Product(s)Stereochemical Control
Ethyl 3-(6-hydroxycyclohex-1-en-1-yl)propanoate1. Epoxidationsyn-EpoxideDiastereoselective
syn-Epoxide2. Chelation-controlled openingTriol derivatives or Spiro lactoneRegio- and Stereoselective
Spiro cyclohexenone3. Diastereoselective epoxidationFunctionalized spiro epoxideDiastereoselective

Enolate Azidation as a Stereocontrolled Transformation

Enolate azidation is an effective method for the stereocontrolled introduction of an azide (B81097) group, a versatile functional group that can be converted into an amine. This transformation has been successfully applied to functionalized 1-oxaspiro[4.5]decan-2-one systems. colab.ws

The reaction involves the deprotonation of a lactone at the α-position to form an enolate, which is then quenched with an electrophilic azide source. The diastereoselectivity of this process is crucial for controlling the stereochemistry of the final product. In the synthesis of functionalized spiro lactones, the enolate azidation of a spiro cyclohexenone-lactone proceeded in a diastereoselective manner, affording a single α-azido lactone product. colab.ws This high level of stereocontrol is critical for the synthesis of complex, biologically active molecules where precise stereochemistry is often essential for activity.

Advanced Purification and Isolation Techniques for Oxaspirodecene Products

The purification and isolation of this compound products are critical steps to ensure the high purity required for subsequent reactions or final applications. Standard laboratory techniques such as extraction, filtration, and crystallization are commonly employed. emu.edu.trnih.gov

Column chromatography over silica (B1680970) gel is a frequently used method for the purification of oxaspirodecene derivatives. nih.govhilarispublisher.com For example, the crude product of a reaction yielding 3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl acetate (B1210297) was purified by silica gel column chromatography using an ethyl acetate-petroleum ether solvent system. nih.gov

Recrystallization is another powerful technique for obtaining highly pure solid products. emu.edu.trijddr.in The choice of solvent is critical, as the compound should be highly soluble in the hot solvent but poorly soluble at room temperature. ijddr.in The aforementioned spirodiclofen (B1663620) derivative was further purified by recrystallization from 95% ethanol (B145695) to yield colorless blocks suitable for analysis. nih.gov

For more complex mixtures or sensitive compounds, advanced chromatographic techniques are employed. High-Performance Liquid Chromatography (HPLC) offers high resolution and sensitivity for both analytical and preparative separations. hilarispublisher.com For certain classes of natural products, High-Speed Counter-Current Chromatography (HSCCC) has proven to be a fast and efficient technique for isolating bioactive compounds from crude extracts. nih.gov The purity of the final isolated compounds is typically confirmed using analytical methods such as HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. nih.gov

Diversity-Oriented Synthesis Approaches for Libraries of this compound Derivatives

Diversity-oriented synthesis of this compound derivatives aims to generate a wide array of structurally distinct molecules from a common set of starting materials in a systematic and efficient manner. These approaches are crucial for building libraries of compounds that can be screened for various biological activities. The strategies often involve the use of parallel synthesis techniques and the introduction of diversity at various points in the synthetic sequence.

A key challenge in the DOS of spiroketals, including the this compound core, is the stereocontrolled formation of the spirocyclic junction. Both thermodynamically and kinetically controlled spiroketalization reactions are employed to achieve stereochemical diversity. mskcc.org Kinetically controlled reactions, in particular, are valuable for accessing less stable stereoisomers that might possess unique biological properties. mskcc.org

One notable strategy in the broader context of spiroketal library synthesis involves a multistage divergence approach. nih.gov This method introduces diversity sequentially through several key steps:

Stereochemical Diversity: The initial synthesis can be designed to produce separable diastereomers of the spiroketal core. nih.gov

Scaffold Elaboration: Each diastereomer can then be subjected to a variety of reactions with different reagents to create distinct molecular scaffolds. nih.gov

Appendage Modification: Finally, functional groups on these scaffolds can be modified in various ways to generate the final library of diverse compounds. nih.gov

For instance, a library of N-diversified 1-oxa-7-azaspiro[4.5]decan-2-yl-propanes and -butanes was successfully synthesized using a solution-phase parallel synthesis strategy. nih.gov This approach utilized a 2 diastereomers × 4 reagents × 3 modes of diversification strategy, leading to 24 unique synthetic pathways and the generation of a 162-member compound set. nih.gov While this example pertains to an azaspiro-analog, the underlying principles of divergent synthesis are directly applicable to the generation of this compound libraries.

The following tables illustrate a hypothetical diversity-oriented synthesis plan for a library of this compound derivatives, based on established principles of combinatorial chemistry.

Table 1: Building Blocks for a Hypothetical this compound Library

Building Block TypeExamplesPoint of Diversity Introduction
Cyclic Ketone Precursor Cyclohexanone, 4-Methylcyclohexanone, 4-PhenylcyclohexanoneR1 on the cyclohexane (B81311) ring
Butenolide Precursor γ-Butyrolactone, γ-ValerolactoneR2 on the furanone ring
Electrophiles for Alkylation Methyl iodide, Benzyl bromide, Allyl bromideR3 at the α-position of the lactone
Reagents for Functionalization Various amines, alcohols, thiolsR4 via modification of a functional handle

Table 2: Reaction Conditions for a Hypothetical Parallel Synthesis

StepReaction TypeReagents and ConditionsPurpose
1 Aldol CondensationLDA, THF, -78 °C to rt; then Cyclic KetoneFormation of the initial adduct
2 Lactonization/SpiroketalizationAcid catalyst (e.g., PTSA), Toluene, refluxConstruction of the this compound core
3 Parallel AlkylationNaH, DMF; then R3-XIntroduction of diversity at the R3 position
4 Parallel FunctionalizationDeprotection; then R4-Nu (e.g., amination, etherification)Introduction of diversity at the R4 position

Table 3: Structural Diversity in the Resulting Hypothetical Library

Derivative IDR1 SubstituentR2 SubstituentR3 SubstituentR4 Functional Group
Lib-001 HHMethyl-NH-benzyl
Lib-002 HHMethyl-O-benzyl
Lib-003 4-MethylHBenzyl-NH-butyl
Lib-004 4-MethylHBenzyl-S-phenyl
Lib-005 4-PhenylMethylAllyl-NH-morpholine
Lib-006 4-PhenylMethylAllyl-O-ethyl

The systematic variation of building blocks and reaction pathways in a diversity-oriented synthesis campaign allows for the comprehensive exploration of the chemical space around the this compound scaffold. The resulting libraries of compounds are invaluable resources for high-throughput screening and the identification of new leads in drug discovery and other life sciences applications.

Chemical Reactivity and Mechanistic Organic Transformations of the 1 Oxaspiro 4.5 Dec 3 Ene System

Oxidative Transformations of the Spirocyclic Ring System

Oxidative transformations involving the 1-oxaspiro[4.5]decane system often focus on the construction of related, more highly oxidized structures, such as spirodienones. A prominent strategy involves the oxidative dearomatization of phenolic precursors. Specifically, substituted 3-(hydroxyphenyl)propanoic acids can undergo intramolecular oxidative spirocyclization to yield 1-oxaspiro[4.5]deca-6,9-diene-2,8-diones.

Hypervalent iodine(III) reagents, such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), are particularly effective for this transformation. core.ac.ukbeilstein-journals.org The reaction is believed to proceed through the oxidation of the phenol (B47542) to a phenoxonium ion or a related radical cation intermediate. This highly electrophilic species is then susceptible to intramolecular attack by the pendant carboxylic acid group. This cyclization, followed by loss of a proton, results in the formation of the spirodienone lactone framework. beilstein-journals.org This method provides a powerful route to complex spirocyclic systems from readily available aromatic precursors.

Table 1: Oxidative Spirocyclization of Phenolic Precursors

Starting MaterialReagentProductReference
3-(4-hydroxy-2-methoxyphenyl)propanoic acid[Bis(trifluoroacetoxy)iodo]benzene (PIFA)6-Methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one researchgate.net
p-Substituted Phenolic SubstratesPIFAAculeatin A and Aculeatin B beilstein-journals.org

Reductive Transformations of the Spirocyclic Ring System

Reductive transformations of the 1-oxaspiro[4.5]dec-3-en-2-one system can selectively target either the carbon-carbon double bond or the lactone carbonyl group. The reactivity is characteristic of α,β-unsaturated carbonyl compounds.

Catalytic Hydrogenation : The most common method for reducing the C=C double bond is catalytic hydrogenation. google.comacs.orgacs.org Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas, the double bond can be selectively saturated to yield the corresponding 1-oxaspiro[4.5]decan-2-one. This reaction typically proceeds with high chemoselectivity, leaving the lactone carbonyl group intact.

Hydride Reduction : The use of hydride reducing agents can lead to different outcomes. Sodium borohydride (B1222165) (NaBH₄), a relatively mild reducing agent, can effect a 1,4-conjugate reduction of the double bond, particularly in protic solvents, to give the saturated lactone. masterorganicchemistry.comsci-hub.se However, under certain conditions, 1,2-reduction of the carbonyl group to an alcohol can compete or dominate. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are less selective and typically reduce both the carbonyl group and the double bond, often leading to ring-opening of the lactone to form a diol.

Nucleophilic and Electrophilic Substitution Reactions on the Core Structure

The electronic nature of the α,β-unsaturated lactone ring governs its susceptibility to nucleophilic and electrophilic attack.

Nucleophilic Reactions : The C4 position of the 1-oxaspiro[4.5]dec-3-en-2-one system is electrophilic due to conjugation with the carbonyl group, making it an excellent Michael acceptor. Soft nucleophiles, such as cuprates, enamines, or thiolates, can add to the C4 position in a conjugate (1,4-addition) fashion. This reaction is a powerful tool for introducing substituents at the β-position of the lactone ring.

Electrophilic Reactions : Electrophilic addition directly to the C3=C4 double bond is generally disfavored due to the electron-withdrawing effect of the adjacent carbonyl group, which deactivates the alkene towards electrophiles. However, halogenation reactions are possible under specific conditions. For instance, bromination of α,β-unsaturated esters can be achieved, suggesting that the 1-oxaspiro[4.5]dec-3-en-2-one system could undergo a similar reaction to yield a di-bromo adduct. acs.orgorganic-chemistry.org An alternative pathway is allylic halogenation at the C5 position (on the cyclohexane (B81311) ring) using reagents like N-bromosuccinimide (NBS) with a radical initiator, which would not affect the electron-poor double bond of the lactone. chemspider.com

Functional Group Interconversions and Modifications of Substituents

A significant body of research on this spirocycle focuses on derivatives, particularly 4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one, which is a key intermediate in the synthesis of acaricides like Spirodiclofen (B1663620). nih.govresearchgate.net The hydroxyl group at the C4 position is readily modified, allowing for the synthesis of a wide array of analogs.

Common transformations include acylation and alkylation.

Acylation : The 4-hydroxy group can be esterified using acid chlorides or anhydrides in the presence of a base. For example, reaction with acetic anhydride (B1165640) yields the 4-acetoxy derivative. nih.gov

Alkylation : O-alkylation of the 4-hydroxy group (or its corresponding enolate) can be achieved with alkyl halides to produce 4-alkoxy derivatives.

These reactions are crucial for creating libraries of compounds for structure-activity relationship studies.

Table 2: Functional Group Interconversions of 4-Hydroxy-1-oxaspiro[4.5]dec-3-en-2-one Derivatives

SubstrateReagent(s)ProductTransformation TypeReference
4-hydroxyl-3-(2,4-dichlorophenyl)-1-oxaspiro[4.5]dec-3-en-2-oneAcetic anhydride3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl acetate (B1210297)Acylation nih.gov
3-(2,4-Dichlorophenyl)-2,4-dioxo-1-oxaspiro[4.5]decane (enol form)1-Bromobutane, Na₂CO₃4-Butoxy-3-(2,4-dichlorophenyl)-1-oxaspiro[4.5]dec-3-en-2-oneAlkylation rsc.org

Rearrangement Reactions and Associated Mechanistic Insights

Rearrangement reactions provide powerful and elegant pathways for the construction of the 1-oxaspiro[4.5]decane skeleton.

Prins-Pinacol Rearrangement : A notable method for synthesizing the core structure is the tandem Prins-Pinacol reaction. rsc.orgpitt.edu This cascade process typically begins with the Lewis acid-catalyzed electrophilic addition of an aldehyde to a homoallylic alcohol (the Prins reaction). wikipedia.org This forms a carbocationic intermediate which, instead of being trapped by an external nucleophile, undergoes a subsequent Pinacol-type rearrangement. slideshare.net This rearrangement involves the migration of an alkyl group, leading to ring expansion and formation of the stable spirocyclic ketone, thereby constructing the oxaspiro[4.5]decane framework in a single, highly stereoselective step. nih.gov

Rearrangements Involving 1-oxaspiro[4.5]deca-6,9-dien-8-ylium Ions : As discussed in the oxidative transformations section, the formation of 1-oxaspiro[4.5]deca-6,9-diene-2,8-diones from phenolic precursors involves intermediates that are conceptually related to dienylium ions. The mechanism of the PIFA-mediated oxidative spirocyclization is a prime example. researchgate.netfigshare.com The key step is the intramolecular cyclization onto a dearomatized phenyl ring. The phenol is oxidized to a cationic species that is highly electrophilic. The tethered carboxylate group acts as an internal nucleophile, attacking the ring in an ipso-position to form the spiro center. This process can be viewed as a rearrangement of electrons and atoms from a linear, aromatic precursor into a complex, three-dimensional spirocyclic structure. core.ac.uk

Structural Characterization and Conformational Analysis of 1 Oxaspiro 4.5 Dec 3 Ene Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic analysis is fundamental to the characterization of 1-oxaspiro[4.5]dec-3-ene derivatives, providing insights into the connectivity of atoms and the nature of functional groups within the molecule.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of individual protons and carbon atoms, respectively, allowing for the assembly of the molecular skeleton.

In the ¹H NMR spectra of these compounds, characteristic signals confirm the presence of the spirocyclic system. For instance, in derivatives of 4-amino-1-oxaspiro[4.5]dec-2-en-4-imine, a significant peak is observed between δ = 5.91–6.50 ppm, which is attributed to the proton at the α-imine position (C-3). royalsocietypublishing.org The protons of the cyclohexane (B81311) ring typically appear as a complex series of multiplets in the upfield region, generally between δ = 1.30–2.10 ppm.

¹³C NMR spectroscopy is equally informative. A key diagnostic signal for the this compound core is the resonance of the spiro quaternary carbon, which appears in the range of δ = 89.1–92.6 ppm. royalsocietypublishing.org Other characteristic peaks include those for the carbonyl carbon (C-2) and the olefinic carbons (C-3 and C-4) of the butenolide ring, with their exact chemical shifts varying depending on the specific substituents.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

Compound¹H NMR Signals¹³C NMR Signals
N-(4-chlorophenyl)-2-(p-tolyl)-1-oxaspiro[4.5]dec-2-en-4-imine7.63 (d, J = 8.0 Hz, 2H), 7.27 (d, J = 8.5 Hz, 2H), 7.22 (d, J = 7.9 Hz, 2H), 6.87 (d, J = 8.4 Hz, 2H), 5.91 (s, 1H), 2.40 (s, 3H), 1.99–1.74 (m, 9H), 1.53–1.34 (m, 1H)179.0, 174.3, 151.3, 141.9, 129.3, 128.9, 128.3, 127.1, 126.6, 122.7, 92.3, 90.3, 34.4, 24.7, 22.2, 21.6
N,2-diphenyl-1-oxaspiro[4.5]dec-2-en-4-imine7.74 (d, J = 6.9 Hz, 2H), 7.48–7.37 (m, 3H), 7.33 (t, J = 7.7 Hz, 2H), 7.08 (t, J = 7.4 Hz, 1H), 6.94 (d, J = 7.5 Hz, 2H), 6.01 (s, 1H), 1.96–1.78 (m, 9H), 1.50–1.43 (m, 1H)178.2, 173.5, 152.5, 131.1, 130.0, 128.9, 128.6, 126.6, 123.2, 121.3, 93.3, 90.2, 34.5, 24.7, 22.2
4-((2-(p-tolyl)-1-oxaspiro[4.5]dec-2-en-4-ylidene) Amino)phenol7.63 (d, J = 8.0 Hz, 2H), 7.21 (d, J = 7.9 Hz, 2H), 6.82 (d, J = 8.5 Hz, 2H), 6.75 (d, J = 8.5 Hz, 2H), 6.05 (s, 1H), 2.39 (s, 3H), 2.04–1.67 (m, 9H), 1.55–1.30 (m, 1H)178.9, 173.8, 153.1, 143.8, 141.7, 129.3, 127.2, 126.6, 122.6, 116.1, 92.9, 90.3, 34.4, 24.6, 22.2, 21.6

Data sourced from a study on furan-3(2H)-imine scaffolds. royalsocietypublishing.org

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular formula of this compound derivatives. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy, it is possible to deduce the elemental composition. This is a critical step in the identification of new compounds.

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) for the analysis of these compounds. It is particularly useful for polar molecules and allows for the observation of the protonated molecule [M+H]⁺, which aids in the confirmation of the molecular weight. For example, in the analysis of various furan-3(2H)-imine derivatives of the this compound scaffold, the [M+H]⁺ quasi-molecular ions were successfully observed, confirming their respective molecular weights. royalsocietypublishing.orgmdpi.com

Table 2: HRMS (ESI-MS) Data for Selected this compound Derivatives

CompoundMolecular FormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺
N-(4-chlorophenyl)-2-(p-tolyl)-1-oxaspiro[4.5]dec-2-en-4-imineC₂₂H₂₃ClNO352.1463352.1479
N,2-diphenyl-1-oxaspiro[4.5]dec-2-en-4-imineC₂₁H₂₂NO304.1696304.1705
4-((2-(p-tolyl)-1-oxaspiro[4.5]dec-2-en-4-ylidene) Amino)phenolC₂₂H₂₄NO₂334.1802334.1781
N,2-bis(4-chlorophenyl)-1-oxaspiro[4.5]dec-2-en-4-imineC₂₁H₂₀Cl₂NO372.0917372.0900

Data obtained from ESI-MS analysis. royalsocietypublishing.org

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound derivatives. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

A key feature in the IR spectra of these compounds is the strong absorption band corresponding to the C=O stretching vibration of the lactone carbonyl group, which typically appears in the region of 1740-1720 cm⁻¹. libretexts.org The C=C stretching vibration of the double bond within the furanone ring gives rise to a band in the 1680-1640 cm⁻¹ region. libretexts.org Additionally, the C-O-C stretching vibrations of the ether linkage in the spiro system are expected to produce strong bands in the fingerprint region, typically between 1260-1050 cm⁻¹. libretexts.org The presence of other functional groups, such as hydroxyl (-OH) or amine (-NH), will also give rise to characteristic absorption bands in the IR spectrum.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of this compound derivatives. This technique provides precise information about bond lengths, bond angles, and torsional angles, which allows for the unambiguous determination of both the relative and absolute stereochemistry of chiral centers. The resulting crystal structures are crucial for understanding the conformational preferences of the spirocyclic system and the spatial arrangement of substituents.

The absolute configuration of chiral derivatives can be established through anomalous dispersion effects, often by including a heavy atom in the crystal structure or by using a chiral derivatizing agent. This has been successfully applied in the structural elucidation of complex spiroketal natural products. nih.gov

X-ray crystallographic studies have consistently shown that the cyclohexane ring in this compound derivatives preferentially adopts a stable chair conformation. nih.govnih.gov In this conformation, the substituents on the cyclohexane ring can occupy either axial or equatorial positions, with a general preference for the bulkier groups to be in the equatorial position to minimize steric strain. For example, in the crystal structure of 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, the cyclohexane ring adopts a chair conformation where two carbon atoms are displaced by 0.613 (4) and -0.668 (5) Å from the mean plane formed by the other four atoms. nih.gov

The dihedral angle between the planes of the cyclohexane and furanone rings is a key structural parameter in this compound derivatives. This angle is influenced by the steric and electronic interactions between the two rings and their substituents. In the case of derivatives with aromatic substituents, the dihedral angles between the furanone ring and the aromatic rings are also of significant interest.

Table 3: Selected Crystallographic Data and Dihedral Angles for this compound Derivatives

CompoundCrystal SystemSpace GroupKey Dihedral Angles (°)
4-Butoxy-3-(2,4-dichlorophenyl)-1-oxaspiro[4.5]dec-3-en-2-oneMonoclinicP2₁/cFuran ring to Benzene ring: 81.88 (2)
3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoateMonoclinicP2₁/cFuran ring to Dichlorophenyl ring: 55.78 (3), Furan ring to Chlorobenzoyl ring: 49.92 (3)

Data derived from single-crystal X-ray diffraction studies. nih.govnih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)

The supramolecular architecture of this compound derivatives in the solid state is orchestrated by a variety of weak intermolecular interactions, which play a crucial role in stabilizing the crystal lattice. X-ray crystallographic studies of several derivatives have provided detailed insights into these non-covalent forces, which primarily include weak hydrogen bonds of the C–H···O and C–H···Cl types, as well as π-stacking and C–H···π interactions.

In the crystal structure of 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl acetate (B1210297), the molecules are linked through weak intermolecular C–H···O contacts, forming chains that propagate along the c-axis. researchgate.net Similarly, the crystal structure of 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate reveals the presence of two weak intermolecular C–H···Cl contacts. researchgate.net A detailed analysis of the hydrogen bond geometry for this derivative is presented in the table below.

Hydrogen-bond geometry (Å, °) for 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate
D–H···AD–H (Å)H···A (Å)D···A (Å)D–H···A (°)
C5–H52···Cl1i0.972.793.726 (3)162
C16–H16···Cl3ii0.932.823.595 (3)141

Symmetry codes: (i) x, y-1, z; (ii) -x+1, -y, -z+1. Data sourced from Zhou et al. (2009). researchgate.net

Determination of Stereochemistry (e.g., Z- and E-configurations)

The stereochemistry of this compound derivatives, particularly the configuration of substituents on the exocyclic double bond of the enone system, is a critical aspect of their structural characterization. The determination of Z- and E-configurations is typically accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), and definitively confirmed by single-crystal X-ray diffraction.

NMR Spectroscopy: Proton NMR (¹H NMR) spectroscopy is a powerful tool for differentiating between Z- and E-isomers of α,β-unsaturated lactones. The chemical shift of the vinylic proton is highly sensitive to its spatial relationship with the carbonyl group. In the E-isomer, the vinylic proton is situated in closer proximity to the deshielding zone of the carbonyl oxygen. This proximity results in a downfield shift (higher ppm value) for the vinylic proton compared to its counterpart in the Z-isomer, where the proton is positioned further away from the carbonyl group.

Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide unambiguous evidence for the assignment of stereochemistry. In an NOE experiment, irradiation of a specific proton will result in an enhancement of the signals of other protons that are spatially close, regardless of the number of bonds separating them. By observing NOE correlations between the vinylic proton and nearby protons on the spirocyclic ring system, the relative stereochemistry can be unequivocally established.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for the determination of stereochemistry. nih.gov By providing a precise three-dimensional map of the atomic arrangement within the crystal, X-ray crystallography allows for the direct visualization of the relative positions of all atoms in the molecule, thereby unambiguously confirming the Z- or E-configuration of the double bond. researchgate.netnih.gov The crystallographic data for derivatives such as 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl acetate and its analogs have been instrumental in confirming their solid-state conformations and stereochemical assignments. researchgate.net

The table below lists the compounds mentioned in this article.

List of Compounds
Compound Name
This compound
3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl acetate
3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate
8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione
8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione

Computational Chemistry and Theoretical Investigations of 1 Oxaspiro 4.5 Dec 3 Ene Systems

Quantum Chemical Calculations

Quantum chemical calculations are foundational to the theoretical study of 1-Oxaspiro[4.5]dec-3-ene. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. The choice of method involves a trade-off between computational cost and accuracy, with a hierarchy of approaches available to researchers.

Semiempirical methods represent the simplest tier of quantum-chemical calculations, utilizing approximations and parameters derived from experimental data to significantly speed up computations. uni-muenchen.dempg.de Methods like Austin Model 1 (AM1) and Modified Neglect of Diatomic Overlap (MNDO) are based on the Neglect of Diatomic Differential Overlap (NDDO) integral approximation. uni-muenchen.dempg.de These methods are particularly useful for quickly screening large numbers of molecules or for initial geometry optimizations of larger systems. For this compound, semiempirical calculations could provide rapid estimates of key properties. researchgate.net

A typical semiempirical study on this compound would yield data such as that presented in the interactive table below.

PropertyAM1MNDOPM3
Heat of Formation (kcal/mol)-55.8-52.1-54.5
Dipole Moment (Debye)1.951.881.92
HOMO Energy (eV)-9.5-9.7-9.6
LUMO Energy (eV)1.21.41.3

Note: The data in this table is illustrative of typical output from semiempirical calculations and is not based on published results for this specific molecule.

Density Functional Theory (DFT) has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational efficiency. mpg.de DFT methods calculate the molecular energy based on the electron density rather than the complex many-electron wavefunction. researchgate.net For this compound, DFT calculations, often using hybrid functionals like B3LYP, would be employed for accurate geometry optimization, frequency calculations (to predict infrared spectra), and the determination of various electronic properties and reactivity descriptors. researchgate.netresearchgate.net These descriptors help in rationalizing the molecule's stability and reactivity patterns. researchgate.net

DFT can be used to calculate global reactivity descriptors for this compound, as shown in the hypothetical data below.

Reactivity DescriptorSymbolCalculated Value (eV)Interpretation
Ionization PotentialI8.9Energy required to remove an electron.
Electron AffinityA0.5Energy released upon adding an electron.
Chemical Hardnessη4.2Resistance to change in electron distribution.
Electronic Chemical Potentialµ-4.7"Escaping tendency" of electrons.
Global Electrophilicity Indexω2.64A measure of electrophilic character.

Note: The data in this table is hypothetical, illustrating the types of insights gained from DFT studies.

Ab initio (Latin for "from the beginning") methods are derived directly from quantum mechanical principles without the use of empirical parameters. mpg.de These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, form a systematic hierarchy where accuracy can be improved by choosing a more sophisticated level of theory and a larger basis set, albeit at a significantly higher computational cost. wayne.edu For a molecule like this compound, high-level ab initio calculations would provide benchmark data for energies and properties against which faster methods like DFT and semiempirical calculations could be compared.

Computational Modeling of Conformational Preferences and Energetics

The spirocyclic structure of this compound gives rise to a complex conformational landscape. The six-membered cyclohexane (B81311) ring can adopt chair, boat, and twist-boat conformations, while the five-membered dihydrofuran ring has its own set of puckered conformations. Computational modeling is essential to identify the most stable conformers and the energy barriers between them.

A potential energy surface (PES) scan, typically performed with DFT, can map the energy as a function of key dihedral angles. This would reveal the lowest energy conformation, which for similar saturated spirocyclic systems is often a chair conformation for the cyclohexane ring. nih.gov The relative energies of different conformers determine their population at a given temperature.

Conformer of Cyclohexane RingRelative Energy (kcal/mol)
Chair0.00
Twist-Boat5.5
Boat6.9

Note: This table presents hypothetical relative energies for the conformers of this compound to illustrate the expected outcomes of such a study.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions. researchgate.net For this compound, theoretical studies could investigate reactions such as electrophilic addition to the double bond, ring-opening reactions, or cycloadditions. These studies involve locating the transition state (TS) structure, which is the maximum energy point along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state, known as the activation energy (ΔE‡), is a key determinant of the reaction rate.

For example, a study could compare the mechanisms of acid-catalyzed hydration of the double bond. By calculating the energies of all reactants, intermediates, transition states, and products, a complete reaction profile can be constructed.

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants + H+0.0
2Transition State 1 (Protonation)+15.2
3Carbocation Intermediate+5.4
4Transition State 2 (Water attack)+12.8
5Product (Protonated alcohol)-10.1

Note: The data is for a hypothetical acid-catalyzed hydration reaction and serves as an example of a mechanistic study.

Applications of Computational Chemistry in Lead Compound Identification and Optimization

The 1-oxaspiro[4.5]decane scaffold is present in a number of biologically active natural products and synthetic compounds. Computational chemistry plays a vital role in modern drug discovery for identifying and optimizing lead compounds based on such scaffolds. nih.govmdpi.com

Starting with the this compound core, a library of virtual derivatives can be created by adding various functional groups. These derivatives can then be screened in silico for potential biological activity using techniques like molecular docking, which predicts how a molecule binds to the active site of a target protein. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate calculated molecular properties (descriptors) with observed biological activity, guiding the synthesis of more potent and selective compounds. mdpi.com

Biological Activities and Molecular Mechanisms of Action of 1 Oxaspiro 4.5 Dec 3 Ene Derivatives

Diverse Bioactivities of Spirolactone-Based Oxaspirodecene Compounds

Derivatives of 1-oxaspiro[4.5]dec-3-ene, which feature a spirolactone core, have garnered significant attention in scientific research due to their wide range of biological activities. These compounds have been investigated for their therapeutic potential in various domains, including inflammation, microbial infections, and cancer.

Anti-inflammatory Potential

Spirolactone-based compounds have demonstrated notable anti-inflammatory properties. The well-known compound spironolactone, for instance, functions as an aldosterone antagonist and exhibits anti-inflammatory effects by suppressing the production of several pro-inflammatory cytokines. ox.ac.ukdrugbank.com Research has shown that spironolactone can inhibit the release of tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), interleukin-6 (IL-6), and other inflammatory mediators by 70-90%. nih.gov This action is achieved by downregulating the nuclear factor-kappa B (NF-κB) pathway, a key signaling pathway in inflammatory responses. researchgate.net

In silico studies have also identified other oxaspirodecene derivatives with anti-inflammatory potential. For example, 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione, a compound identified in the essential oil of Solanum lyratum Thunb., has been investigated for its ability to inhibit the cyclooxygenase-2 (COX-2) enzyme, which plays a critical role in inflammation. nih.gov Molecular docking studies indicated a significant binding affinity of this compound to the COX-2 protein, suggesting its potential as an anti-inflammatory agent. nih.gov Furanone scaffolds, which are structurally related to the oxaspiro core, are also recognized for their anti-inflammatory activity. royalsocietypublishing.org

Compound/DerivativeMechanism of ActionKey Findings
Spironolactone Aldosterone antagonist; Inhibition of pro-inflammatory cytokines (TNF-α, IFN-γ, IL-6) via NF-κB pathway inactivation. ox.ac.uknih.govresearchgate.netMarkedly suppresses the transcription and release of multiple pro-inflammatory cytokines. nih.gov
7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione Potential inhibition of the COX-2 enzyme. nih.govMolecular docking studies show a binding free energy of -5.14 kcal/mol to the COX-2 protein. nih.gov

Antimicrobial Efficacy

The spirolactone framework is a core component of various molecules exhibiting antimicrobial properties. Lactones, in general, are recognized for their biological activities, including use as antibiotics. mdpi.com Research into derivatives of this compound has revealed their potential to combat microbial pathogens. For example, isoxazol-5(4H)-one derivatives, which can be synthesized from oxaspiro compounds, have been noted for their excellent antimicrobial activity. acs.org

Studies on natural sources have also highlighted the antimicrobial potential of related structures. Sesquiterpene lactones isolated from plants like Anvillea garcinii have been evaluated for their efficacy against various Gram-positive and Gram-negative bacteria as well as yeast, such as Candida albicans and Candida parapsilosis. mdpi.com Another compound, a eut-Guaiane sesquiterpene isolated from Eutypella sp., demonstrated strong antibacterial activities against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. mdpi.com

Compound ClassSource/SynthesisAntimicrobial Spectrum
Isoxazol-5(4H)-one derivatives Synthesized from oxaspiro precursors. acs.orgBroad antimicrobial activity. acs.org
Sesquiterpene lactones Isolated from Anvillea garcinii. mdpi.comGram-positive and Gram-negative bacteria, Candida species. mdpi.com
Eut-Guaiane sesquiterpene Isolated from Eutypella sp.. mdpi.comE. coli, B. subtilis, S. aureus. mdpi.com

Anti-cancer Investigations (e.g., Cytotoxic Effects on Cancer Cell Lines)

The cytotoxic potential of this compound derivatives against various cancer cell lines is an area of active investigation. Spironolactone has been shown to possess anticancer properties by inhibiting DNA damage repair and reducing the expression of survivin, an anti-apoptotic protein. researchgate.netnih.gov This dual action can sensitize cancer cells to other non-DNA-damaging chemotherapeutic agents. nih.gov Furthermore, some analyses have associated spironolactone use with a decreased risk of prostate cancer. nih.gov

Synthetic derivatives have also shown promise. New 1-thia-4-azaspiro[4.5]decane derivatives demonstrated moderate to high inhibitory activity against human liver (HepG-2), prostate (PC-3), and colorectal (HCT-116) carcinoma cell lines. researchgate.net Other spiro-fused compounds, such as those derived from acenaphthylene-1(2H)-one, have exhibited significant antiproliferative effects against a panel of human and murine tumor cell lines, including K562 (erythroleukemia), HeLa (cervical carcinoma), and Sk-mel-2 (melanoma). mdpi.com The mechanism for some of these compounds involves inducing apoptosis by decreasing the mitochondrial membrane potential in cancer cells. mdpi.com

Compound/Derivative ClassCancer Cell Line(s)Observed Effect/Mechanism
Spironolactone Lung cancer, pancreatic cancer, glioblastoma cells. researchgate.netnih.govInhibits DNA damage repair; reduces survivin expression; chemosensitizer. researchgate.netnih.gov
1-Thia-4-azaspiro[4.5]decane derivatives HepG-2 (liver), PC-3 (prostate), HCT-116 (colorectal). researchgate.netModerate to high cytotoxic inhibition. researchgate.net
Spiro-fused cyclopropa[a]pyrrolizidines K562 (erythroleukemia), HeLa (cervical), Sk-mel-2 (melanoma). mdpi.comAntiproliferative activity; induces apoptosis via decreased mitochondrial membrane potential. mdpi.com
1,3,4-Oxadiazole derivatives SMMC-7721 (liver), HeLa (cervical), A549 (lung). mdpi.comPotent anti-proliferative properties, in some cases exceeding reference drugs. mdpi.com

Agrochemical Significance and Biological Efficacy

Beyond pharmaceutical applications, derivatives of this compound are significant in the agrochemical sector. Compounds like spirodiclofen (B1663620) and spirotetramat, which contain a spirocyclic ketoenol core, are known for their potent pesticidal activities. nih.govnih.gov

Acaricidal Properties (e.g., against Tetranychus cinnabarinus)

Spirodiclofen, a tetronic acid-based acaricide with an oxaspirodecene structure, is effective against various mite species. nih.gov To address pest resistance, numerous derivatives have been synthesized and evaluated. Ether derivatives of spirodiclofen have demonstrated potent acaricidal activity against the carmine spider mite, Tetranychus cinnabarinus. nih.gov In particular, certain derivatives showed control efficiency in greenhouse tests that were comparable to the parent spirodiclofen compound. nih.gov Other research focusing on Betti base analogues derived from spirodiclofen reported high mortality rates against the related two-spotted spider mite, Tetranychus urticae, showcasing the potential for developing new and effective acaricides from this chemical class. preprints.org

Compound/DerivativeTarget PestEfficacy
Spirodiclofen ether derivatives (e.g., 5b, 5f, 5l) Tetranychus cinnabarinusPotent acaricidal activity, with compound 5b showing control comparable to spirodiclofen. nih.gov
Betti base analogues of spirodiclofen Tetranychus urticaeInduced mortality rates exceeding 80% within 72 hours post-exposure in adults and nymphs. preprints.org

Insecticidal Properties (e.g., against Aphis fabae, Plutella xylostella, Mythimna seprata, Myzus persicae)

The this compound framework is central to several broad-spectrum insecticides. Spirotetramat, an active insecticide, is effective against a wide range of sucking insects. nih.govnih.gov Research has confirmed the efficacy of related derivatives against several key agricultural pests.

Mythimna separata (Armyworm): Spirodiclofen ether derivatives have been investigated for their insecticidal activity against the armyworm, with some compounds showing moderate effects. nih.gov Other studies on 2-phenylpyridine derivatives also reported high insecticidal activities (100% inhibition at 500 mg/L for certain compounds) against this pest. nih.gov

Plutella xylostella (Diamondback Moth): While direct studies on oxaspirodecene derivatives are specific, related structures have shown efficacy. For instance, cantharidin-based verbenone derivatives and certain oxime ester derivatives have been evaluated for their potent insecticidal effects against this pest. mdpi.commdpi.com

Myzus persicae (Green Peach Aphid): Oxime ester derivatives have been tested for their insecticidal properties against Myzus persicae, with some demonstrating significant activity. mdpi.com The efficacy of plant-derived extracts containing terpenes has also been noted against this aphid. uni-lj.si

Aphis fabae (Black Bean Aphid): The insecticidal potential of various botanical compounds has been explored for controlling Aphis fabae, indicating that complex molecules can be effective. uni-lj.si

Compound Class/DerivativeTarget PestEfficacy/Key Findings
Spirodiclofen ether derivatives Mythimna separataModerate insecticidal activity observed. nih.gov
2-Phenylpyridine derivatives Mythimna separataCertain derivatives exhibited 100% inhibitory activity at 500 mg/L. nih.gov
Oxime ester derivatives Plutella xylostella, Myzus persicaeShowed varying levels of insecticidal activity against both pests. mdpi.com
Cantharidin-based verbenone derivatives Plutella xylostellaSome compounds achieved 100% mortality at a concentration of 100 mg/L. mdpi.com

Fungicidal Properties (e.g., against Pseudoperonospora cubensis, Colletotrichum lagenarium, Phytophthora capsici, Botrytis cinerea, Thanatephorus cucumeris, Sclerotinia sclerotiorum)

Novel derivatives of this compound have been synthesized and evaluated for their fungicidal activities against a range of plant pathogenic fungi. Specifically, a series of (E)-5-[1-(2-oxo-1-oxaspiro[4.5]dec/non-3-en-3-yl)ethylidene]-2-aminoimidazolin-4-one derivatives demonstrated notable inhibitory effects. For instance, compounds such as 5e, 6a, 6e, and 7h showed significant inhibition rates of 87.8%, 91.3%, 89.9%, and 87.8% respectively, against Sclerotinia sclerotiorum at a concentration of 50 µg/mL. Furthermore, compounds 3b, 3c, 4c, and 7h were effective against Phytophthora capsici, with inhibition rates of 96.4%, 92.5%, 90.3%, and 76.9%, respectively, at the same concentration researchgate.net. The EC50 values for these compounds against S. sclerotiorum and P. capsici ranged from 2.56 to 11.60 µg/mL researchgate.net. Compound 7h, in particular, was found to strongly inhibit the spore germination of P. capsici and had a discernible impact on the structure and function of the hyphal cell wall of its mycelium researchgate.net.

In a separate study, novel 3-benzyl-5-[1-(2-oxo-4-phenyl-1-oxaspiro[4.5]dec-3-en-3-yl)ethylidene]-2-aminoimidazolin-4-one derivatives were assessed for their in vivo fungicidal capabilities. A majority of these compounds exhibited a remarkable 100% inhibition rate against Pseudoperonospora cubensis at a concentration of 400 μg/mL nih.govacs.org. One particular compound, designated 8e, demonstrated exceptional protective activity, achieving a 50% inhibition rate at a concentration as low as 0.1 μg/mL nih.govacs.org. Interestingly, the in vitro fungicidal effect of these specific derivatives against the tested phytopathogens, including Botrytis cinerea, was found to be poor, suggesting that their efficacy in a whole-plant system is not due to direct antifungal action but rather through the induction of host plant resistance mechanisms nih.govacs.org.

Fungicidal Activity of (E)-5-[1-(2-oxo-1-oxaspiro[4.5]dec/non-3-en-3-yl)ethylidene]-2-aminoimidazolin-4-one Derivatives at 50 µg/mL

Compound Target Fungus Inhibition Rate (%)
5e Sclerotinia sclerotiorum 87.8
6a Sclerotinia sclerotiorum 91.3
6e Sclerotinia sclerotiorum 89.9
7h Sclerotinia sclerotiorum 87.8
3b Phytophthora capsici 96.4
3c Phytophthora capsici 92.5
4c Phytophthora capsici 90.3
7h Phytophthora capsici 76.9

**In Vivo Fungicidal Activity of 3-benzyl-5-[1-(2-oxo-4-phenyl-1-oxaspiro[4.5]dec-3-en-3-yl)ethylidene]-2-aminoimidazolin-4-one Derivatives against *Pseudoperonospora cubensis***

Compound Series Concentration (µg/mL) Inhibition Rate (%)
Most Derivatives 400 100
Compound 8e 0.1 50

Plant Elicitor Activity and Host Defense Induction

Certain this compound derivatives have been identified as novel plant elicitors, capable of inducing immune responses in plants and thereby enhancing their resistance to fungal pathogens. The defense response mediated by compound 8e, a 3-benzyl-5-[1-(2-oxo-4-phenyl-1-oxaspiro[4.5]dec-3-en-3-yl)ethylidene]-2-aminoimidazolin-4-one derivative, against Botrytis cinerea in cucumber has been studied as a model system. This response involves the accumulation of pathogenesis-related proteins and the reinforcement of the cell wall through callose deposition nih.govacs.org.

Modulation of Pathogenesis-Related Protein Accumulation

The application of compound 8e has been shown to trigger defense responses in plants that are characterized by the accumulation of pathogenesis-related (PR) proteins nih.govacs.org. These proteins are a key component of the plant's induced systemic resistance and play a direct role in inhibiting the growth and spread of invading pathogens.

Induction of Cell Wall Reinforcement Mechanisms

A notable aspect of the induced defense response by compound 8e is the reinforcement of the plant cell wall. This is achieved, in part, through the deposition of callose, a β-1,3-glucan polymer, at the sites of attempted pathogen penetration nih.govacs.org. This localized strengthening of the cell wall forms a physical barrier that can impede the progress of fungal infection.

Crosstalk with Salicylic Acid (SA) Signaling Pathways

The immune response initiated by compound 8e is strongly associated with the salicylic acid (SA) signaling pathway nih.govacs.org. This is evidenced by the quantitative analysis of SA levels and the increased expression of genes related to induced resistance that are known to be regulated by SA. The defense-associated enzyme, phenylalanine ammonia lyase, also shows increased activity, further implicating the SA pathway in this induced defense mechanism nih.govacs.org.

Crosstalk with Jasmonic Acid (JA) Signaling Pathways

In addition to the primary role of the SA pathway, the jasmonic acid (JA) signaling pathway is also influenced by treatment with compound 8e. A significant upregulation of JA-related genes, such as Cs-AOS2, indicates that there is crosstalk between the SA and JA signaling pathways in the defense response triggered by this this compound derivative nih.govacs.org.

Elucidation of Molecular Mechanisms of Action

The biological activities of this compound derivatives are underpinned by their specific interactions with molecular targets, leading to the modulation of critical cellular pathways.

Derivatives of the this compound core structure have been shown to interact with a variety of enzymes and receptors, exhibiting notable specificity and potency.

One significant class of derivatives, the 1-oxa-4-thiaspiro[4.5]decane and 1,4-dithiaspiro[4.5]decane derivatives , have been identified as potent and selective agonists of the 5-HT1A serotonin receptor . nih.govresearchgate.net Molecular modeling and docking studies have been employed to understand the interaction of these compounds with the receptor. nih.gov These studies indicate that the arylpiperazine moiety, a common feature in these derivatives, plays a crucial role in binding to the receptor.

Another important group, the 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives , have been identified as novel, selective agonists for the δ opioid receptor (DOR) . nih.govresearchgate.netnih.govmigrainecollaborative.org Docking and molecular dynamics simulations suggest that these compounds bind to the orthosteric site of the DOR. nih.govresearchgate.netnih.gov This class of compounds represents a new chemotype of DOR agonists with potential therapeutic applications. nih.gov

In the realm of enzyme inhibition, the enol form of spirotetramat , a 1-azaspiro[4.5]dec-3-en-2-one derivative, is a well-characterized inhibitor of acetyl-CoA carboxylase (ACC) . nih.govresearchgate.net This enzyme is crucial for the biosynthesis of fatty acids. The interaction of spirotetramat-enol with ACC is a key example of the specific enzyme-inhibitor interactions exhibited by this class of compounds.

The inhibitory activity of this compound derivatives against specific enzymes is a key mechanism for their biological effects, particularly in the context of insecticides and nematicides.

The most prominent example is the inhibition of acetyl-CoA carboxylase (ACC) by spirotetramat-enol . nih.govresearchgate.net ACC catalyzes the first committed step in fatty acid biosynthesis. Spirotetramat-enol acts as a potent inhibitor of this enzyme in insects, mites, and nematodes. nih.govnih.gov The mechanism of inhibition is competitive with respect to the substrate acetyl-CoA and uncompetitive with respect to ATP. nih.gov This inhibition disrupts lipid biosynthesis, leading to growth arrest and mortality in the target organisms. nih.govnih.gov Studies have shown that mutations in the carboxyltransferase domain of ACC can confer resistance to spirotetramat, highlighting the specificity of the interaction. fao.org

The following table summarizes the inhibitory activity of spirotetramat-enol:

CompoundTarget EnzymeMechanism of InhibitionBiological Effect
Spirotetramat-enolAcetyl-CoA Carboxylase (ACC)Competitive with acetyl-CoAInhibition of fatty acid biosynthesis, leading to growth arrest and mortality in insects and nematodes.

As agonists for G-protein coupled receptors (GPCRs), certain this compound derivatives can modulate intracellular signaling cascades, leading to specific physiological responses.

1-oxa-4-thiaspiro[4.5]decane derivatives that act as agonists at the 5-HT1A receptor are expected to modulate downstream signaling pathways typically associated with this receptor. nih.gov 5-HT1A receptors are coupled to inhibitory G-proteins (Gi/o), and their activation generally leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP). nih.gov This can, in turn, influence the activity of protein kinase A (PKA) and other downstream effectors, ultimately altering neuronal excitability and neurotransmitter release. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for the design of more potent, selective, and effective compounds.

For the 1-oxa-4-thiaspiro[4.5]decane derivatives targeting the 5-HT1A receptor, SAR studies have revealed several key features. The isosteric replacement of the oxygen atom in the spirocyclic ring with a sulfur atom was found to be well-tolerated and, in some cases, led to an increase in affinity for the 5-HT1A receptor. researchgate.net The nature of the substituent on the arylpiperazine ring also significantly influences affinity and selectivity. Furthermore, the length and flexibility of the linker between the spirocyclic core and the arylpiperazine moiety are critical for optimal interaction with the receptor. nih.gov

In the case of the 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives acting as DOR agonists, the spirocyclic core is essential for activity. Modifications to the substituents on this core can influence potency and selectivity. The identification of this novel chemotype opens up avenues for further exploration of the SAR to develop compounds with improved pharmacological properties. nih.govresearchgate.netnih.govmigrainecollaborative.org

For the spirotetramat class of ACC inhibitors, SAR is evident from the resistance mutations observed in target organisms. Amino acid substitutions in the carboxyltransferase domain of ACC can significantly reduce the binding affinity of spirotetramat-enol, leading to resistance. fao.org This indicates that the precise shape and electronic properties of the binding pocket are critical for the inhibitory activity of these compounds. The enol-keto tautomerism of the tetramic acid moiety is also a key structural feature for its biological activity.

The following table summarizes key SAR findings for different classes of this compound derivatives:

Compound ClassTargetKey Structural Features Influencing Activity
1-oxa-4-thiaspiro[4.5]decane derivatives5-HT1A Receptor- Isosteric replacement of oxygen with sulfur in the spiro ring. - Nature of the substituent on the arylpiperazine ring. - Length and flexibility of the linker chain.
1,3,8-triazaspiro[4.5]decane-2,4-dione derivativesδ Opioid Receptor- The intact spirocyclic core is essential. - Substituents on the spiro core influence potency and selectivity.
Spirotetramat and its analoguesAcetyl-CoA Carboxylase- The tetramic acid moiety and its enol-keto tautomerism. - The specific conformation of the spirocyclic system for binding to the enzyme's active site.

Advanced Applications and Future Directions in 1 Oxaspiro 4.5 Dec 3 Ene Research

Application as Versatile Building Blocks in Complex Organic Synthesis

The spiroketal moiety is a prevalent feature in a multitude of natural products, often playing a crucial role in their biological activity. rsc.orgnih.gov Consequently, the synthesis of these structures, including the 1-oxaspiro[4.5]dec-3-ene core, is a central theme in modern organic synthesis. nih.gov Synthetic chemists have developed various strategies to construct this spirocyclic system, recognizing its potential as a versatile building block for creating more intricate molecular architectures.

One of the key utilities of this compound derivatives lies in their application in domino reactions and cyclization cascades. For instance, the Prins cyclization has proven to be a powerful tool for constructing complex spirocyclic frameworks with high diastereoselectivity. researchgate.net These synthetic methodologies provide efficient access to complex ring systems that are frequently encountered in natural products. researchgate.net The rigid conformation of the spiroketal can serve as a stereodirecting group, influencing the outcome of subsequent chemical transformations on other parts of the molecule.

The development of methods for synthesizing diverse spiro compounds is driven by their wide range of applications. researchgate.net The this compound skeleton can be strategically functionalized at various positions, allowing for the introduction of different substituents and the construction of a library of derivatives for further investigation. This modular approach is invaluable in the total synthesis of natural products and the exploration of new chemical space.

Role in the Development of Novel Agrochemicals

Derivatives of this compound have made a significant impact in the field of agrochemicals, particularly as insecticides and acaricides. researchgate.nethoneywell.com Several commercially successful pesticides are based on a spirocyclic tetronic acid moiety, which features the this compound core structure. nih.govagropages.com These compounds have a unique mode of action, inhibiting acetyl-CoA carboxylase (ACCase), an enzyme crucial for lipid biosynthesis in pests. nih.govnih.gov This disruption of lipid metabolism leads to the effective control of various sucking insects and mites. agropages.comnih.gov

A key advantage of these spiro-derivatives is that their novel mode of action makes them potential candidates for managing pest resistance. researchgate.net Prominent examples of such agrochemicals include:

Spirodiclofen (B1663620) : A non-systemic acaricide used to control mites on a variety of crops, including citrus, grapes, pome fruits, and stone fruits. honeywell.comfao.org It is active against all life stages of mites, from eggs to adults. agropages.com

Spiromesifen : Another insecticide/acaricide that shares the same mode of action as spirodiclofen.

Spirotetramat : A proinsecticide that is metabolized into its active enol form within the target pest. nih.govnih.gov It is used to control a wide range of sucking insects on fruit and potato crops. nih.gov

Research in this area continues to explore new derivatives with improved efficacy, broader spectrum of activity, and favorable environmental profiles. For example, novel (E)-5-[1-(2-oxo-1-oxaspiro[4.5]dec/non-3-en-3-yl)ethylidene]-2-aminoimidazolin-4-one derivatives have been synthesized and shown to exhibit significant fungicidal activities against plant pathogens like Sclerotinia scleotiorum and Phytophthora capsici. researchgate.net

AgrochemicalChemical NameTarget Pests
Spirodiclofen3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 2,2-dimethylbutanoateMites, San Jose scale
Spirotetramatcis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl carbonateSucking insects

Contributions to Pharmaceutical and Biomedical Lead Discovery

The spiroketal framework, including the this compound unit, is considered a "privileged scaffold" in medicinal chemistry. rsc.org This means that this particular structural motif is capable of binding to multiple biological targets with high affinity, making it a rich source for the discovery of new therapeutic agents. rsc.org Many natural products containing the spiroketal core exhibit a wide array of potent biological activities. rsc.orgnih.gov

For instance, members of the rubromycin family of aromatic polyketides feature a characteristic bisbenzannulated researchgate.netnih.gov‐spiroketal pharmacophore. nih.gov These compounds have demonstrated antibiotic and anti-cancer activities and act as inhibitors of proteins such as HIV reverse transcriptase, highlighting their potential as drug leads. nih.gov The isolation of bioactive natural products from sources like traditional Chinese medicine continues to be a valuable strategy for identifying new spiroketal-based scaffolds for drug discovery. rsc.org

The development of synthetic methods to access N,O-spiroketals and other derivatives allows for the creation of diverse molecular libraries. These libraries can then be screened for various biological activities, potentially leading to the identification of new lead compounds for drug development programs. The ability of the spiroketal moiety to modulate the physicochemical and pharmacokinetic properties of drug molecules is another area of active investigation. researchgate.net

Potential Applications in Materials Science

While the primary focus of research on this compound derivatives has been on their biological activities, the broader class of spiro compounds has found applications in materials science. researchgate.net Spiro compounds are utilized in the development of organic light-emitting diodes (OLEDs) and in the field of optoelectronics. researchgate.net The rigid and well-defined three-dimensional structure of spiro compounds can impart desirable properties to materials, such as thermal stability and specific electronic characteristics.

The potential for this compound derivatives in this field remains largely unexplored but holds promise. The ability to introduce various functional groups onto the spiroketal backbone could allow for the tuning of its electronic and photophysical properties. This could lead to the development of novel materials for applications in electronics, photonics, or as specialized polymers. Further research is needed to synthesize and characterize this compound-based materials and to evaluate their performance in various devices.

Emerging Research Areas and Unexplored Therapeutic/Agrochemical Targets

The structural diversity and biological importance of spiroketals suggest that there are many emerging research areas and unexplored targets for derivatives of this compound. nih.gov In the realm of agrochemicals, while the inhibition of lipid biosynthesis is a known mechanism, new derivatives could be designed to interact with other biological targets in pests, potentially overcoming existing resistance mechanisms. There is also potential in exploring their use as herbicides or fungicides, as suggested by preliminary studies. researchgate.net

In the pharmaceutical arena, the focus has been on anticancer and antibiotic activities, but the spiroketal scaffold could be explored for activity against a wider range of diseases. The unique conformational constraints of the this compound system could be leveraged to design highly selective inhibitors for specific enzymes or protein-protein interactions implicated in various pathologies. The application of computational methods, such as molecular docking, could aid in the rational design of new derivatives targeting specific biological macromolecules.

Furthermore, the study of the biosynthesis of natural spiroketals can provide valuable insights for the development of new synthetic strategies and the discovery of novel enzymatic transformations. nih.govnih.gov Understanding how nature constructs these complex molecules can inspire the development of biomimetic syntheses and chemoenzymatic approaches to generate novel spiroketal derivatives.

Challenges and Opportunities in the Synthesis and Application of this compound Derivatives

Despite the significant progress in the chemistry of this compound and related compounds, several challenges remain. The stereoselective synthesis of spiroketals can be complex, often requiring sophisticated synthetic strategies to control the stereochemistry at the spirocyclic center and other chiral centers in the molecule. The development of more efficient, atom-economical, and environmentally benign synthetic methods is an ongoing challenge. For example, the stereoselective synthesis of tetrasubstituted olefins, which can be a feature of some derivatives, presents a significant hurdle. acs.org

However, these challenges also present numerous opportunities. The development of novel catalytic systems for the asymmetric synthesis of spiroketals is a highly active area of research. Success in this area would provide access to a wider range of enantiomerically pure spiroketal building blocks for various applications.

The vast and largely unexplored chemical space of this compound derivatives offers immense opportunities for the discovery of new molecules with valuable properties. The combination of modern synthetic methods, computational chemistry, and high-throughput screening technologies will undoubtedly accelerate the identification of new agrochemicals, pharmaceuticals, and materials based on this versatile scaffold. The continued investigation of natural products containing the spiroketal moiety will also serve as a crucial source of inspiration for future research. rsc.orgrsc.org


Q & A

Q. What are the optimal synthetic routes for 1-Oxaspiro[4.5]dec-3-ene derivatives, and how can their purity be validated?

  • Methodological Answer : The synthesis of this compound derivatives often employs tandem reactions such as Prins/Pinacol coupling, which facilitates the formation of the spirocyclic framework while introducing functional groups (e.g., fluorophenyl or hydroxymethyl moieties). For example, cyclization of allylic alcohols with aldehydes under acidic conditions has been reported .
  • Validation :
    Purity should be confirmed via 1H/13C NMR (to assess structural integrity) and HPLC-MS (to quantify impurities). For novel compounds, elemental analysis or high-resolution mass spectrometry (HRMS) is recommended. Known compounds require cross-referencing with literature spectral data .

Q. How can researchers design experiments to characterize the physicochemical properties of this compound analogs?

  • Methodological Answer : Key properties include logP (lipophilicity), solubility, and thermal stability.
  • LogP : Use reversed-phase HPLC with a calibrated reference standard.
  • Solubility : Perform shake-flask experiments in buffers (pH 1–7.4) with UV/Vis quantification.
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported toxicological data for this compound derivatives?

  • Methodological Answer : Discrepancies in toxicity classifications (e.g., skin irritation vs. non-irritation) may arise from variations in substituents or purity. For instance, fluorophenyl-containing derivatives (e.g., CAS 86560-16-9) show no carcinogenicity per IARC/ACGIH guidelines, but methyl-substituted analogs may exhibit acute oral toxicity .
  • Resolution :
    Conduct structure-toxicity relationship (STR) studies using in vitro assays (e.g., Ames test for mutagenicity, EpiDerm™ for skin corrosion). Compare results against structurally similar compounds (see table below) .
Compound NameStructural FeaturesToxicity Profile
1-Oxaspiro[4.5]decanoneSpirocyclic core, no halogensLow acute toxicity
4-Fluorophenyl derivativeFluorine substitutionNon-carcinogenic (IARC)
3-Methylspiro[4.5]decaneMethyl groupSkin irritation (OSHA Class 2)

Q. How can computational methods predict the bioactivity of this compound derivatives?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to assess binding affinities with targets like cyclooxygenase-2 (COX-2) or serotonin receptors. Validate predictions via in vitro assays:
  • Enzyme Inhibition : Measure IC50 values using fluorogenic substrates.
  • Cell-Based Assays : Evaluate cytotoxicity (MTT assay) and anti-inflammatory activity (IL-6/IL-1β ELISA) .

Q. What experimental designs mitigate challenges in isolating stereoisomers of this compound derivatives?

  • Methodological Answer : Stereochemical complexity requires chiral chromatography (e.g., Chiralpak® columns) or diastereomeric salt crystallization. For example, resolving enantiomers of 8-methyl-3-(phenylmethoxy) derivatives involves using (+)-di-p-toluoyl-D-tartaric acid as a resolving agent. Confirm configurations via 2D-NOESY or X-ray crystallography .

Data Analysis & Reporting

Q. How should researchers present synthetic and analytical data for this compound derivatives in publications?

  • Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
  • Main Text : Summarize key findings (≤5 compounds) with spectral data in tables.
  • Supporting Information : Include full characterization (NMR, HRMS), reaction optimization data, and crystallographic files (CIF format). Reference prior art for known compounds .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound derivatives with acute toxicity?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for powder handling to prevent inhalation.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via authorized waste services .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.